2-(3-Fluorophenyl)quinoline;2,4,6-trinitrophenol
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Overview
Description
2-(3-Fluorophenyl)quinoline;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-(3-Fluorophenyl)quinoline and 2,4,6-trinitrophenol. 2-(3-Fluorophenyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For the synthesis of 2,4,6-trinitrophenol, phenol is nitrated using concentrated nitric acid in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of 2-(3-Fluorophenyl)quinoline may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol involves controlled nitration processes to manage the exothermic nature of the reaction and ensure safety .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)quinoline can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. Common reagents used in these reactions include halogens, strong acids, and oxidizing agents . 2,4,6-Trinitrophenol undergoes nitration, reduction, and substitution reactions. It is highly reactive due to the presence of nitro groups, which makes it susceptible to reduction and nucleophilic substitution .
Major Products: The major products formed from the reactions of 2-(3-Fluorophenyl)quinoline include halogenated quinolines, quinoline N-oxides, and various substituted quinolines . For 2,4,6-trinitrophenol, the major products include reduced derivatives such as picramic acid and various substituted phenols .
Scientific Research Applications
2-(3-Fluorophenyl)quinoline has applications in medicinal chemistry as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors . It is also used in the synthesis of complex organic molecules and as a building block in drug discovery . 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis . It also has applications in the study of protein interactions and as a staining agent in microscopy .
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors, leading to modulation of their activity . The fluorine atom in the phenyl ring enhances its binding affinity and selectivity towards these targets . 2,4,6-Trinitrophenol exerts its effects through its strong oxidizing properties, which can lead to the formation of reactive intermediates and subsequent chemical reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(3-Fluorophenyl)quinoline include other fluorinated quinolines such as 2-(4-fluorophenyl)quinoline and 2-(2-fluorophenyl)quinoline . For 2,4,6-trinitrophenol, similar compounds include other nitrophenols such as 2,4-dinitrophenol and 2,6-dinitrophenol .
Uniqueness: 2-(3-Fluorophenyl)quinoline is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity . 2,4,6-Trinitrophenol is unique due to the presence of three nitro groups, which confer its strong oxidizing properties and explosive nature .
Properties
CAS No. |
89562-57-2 |
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Molecular Formula |
C21H13FN4O7 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H10FN.C6H3N3O7/c16-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H;1-2,10H |
InChI Key |
YSMBQAVYCVUKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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